molecular formula C9H9BrF3N B13619357 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B13619357
M. Wt: 268.07 g/mol
InChI Key: RXGPAURACJWHIE-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethyl group and an amine group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 2-bromophenyl derivatives with trifluoromethylated amines. One common method is the nucleophilic substitution reaction where a bromine atom on the phenyl ring is replaced by a trifluoromethylated amine group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives without bromine.

    Substitution: Formation of hydroxyl or alkyl-substituted phenyl derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine is unique due to the combination of a bromine atom and a trifluoromethyl group on the same molecule. This combination imparts distinct physical, chemical, and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

2-(2-bromophenyl)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C9H9BrF3N/c10-8-4-2-1-3-6(8)7(5-14)9(11,12)13/h1-4,7H,5,14H2

InChI Key

RXGPAURACJWHIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)C(F)(F)F)Br

Origin of Product

United States

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